3-(4-Aminomethyl-cyclohexyl)-benzo[b]thiophene-2-carboxylic acid (2-dimethylamino-ethyl)-amide hydrochloride
Overview
Description
The compound is a derivative of thiophene-2-carboxylic acid, which is an organic compound with the formula SC4H3CO2H . It is one of two monocarboxylic acids of thiophene, the other being thiophene-3-carboxylic acid .
Synthesis Analysis
Thiophene-2-carboxylic acid can be prepared by the oxidation of thiophene-2-carboxaldehyde or, more practically, 2-acetylthiophene .Molecular Structure Analysis
The molecular structure of thiophene-2-carboxylic acid is represented by the formula SC4H3CO2H . The InChI code for 3-(aminomethyl)thiophene-2-carboxylic acid hydrochloride is 1S/C6H7NO2S.ClH/c7-3-4-1-2-10-5(4)6(8)9;/h1-2H,3,7H2,(H,8,9);1H .Chemical Reactions Analysis
Thiophene-2-carboxylic acid has been widely studied as a substrate in coupling reactions and olefinations .Physical And Chemical Properties Analysis
The molecular weight of thiophene-2-carboxylic acid is 128.149 g·mol−1 . It appears as a white solid and has a melting point of 125–127 °C .Scientific Research Applications
Amide Formation Mechanisms
Research on the amide formation mechanisms, particularly in aqueous media, is crucial for understanding the chemical properties of compounds like 3-(4-Aminomethyl-cyclohexyl)-benzo[b]thiophene-2-carboxylic acid (2-dimethylamino-ethyl)-amide hydrochloride. A study by Nakajima and Ikada (1995) delved into the mechanism of amide formation between carboxylic acid and amine, using carbodiimide in aqueous media, which is relevant to the understanding of compounds containing similar structural motifs (Nakajima & Ikada, 1995).
Synthesis of Amides
The synthesis of amides from amines and carboxylic acids is a key process in the study of chemical compounds like 3-(4-Aminomethyl-cyclohexyl)-benzo[b]thiophene-2-carboxylic acid. Arai et al. (1998) described a novel reagent for the protection of carboxylic acids in the formation of amides, providing insights into the synthetic pathways and stability of such compounds under various conditions (Arai, Tokuyama, Linsell, & Fukuyama, 1998).
Antibacterial and Antioxidant Studies
Studies on the antibacterial and antioxidant properties of compounds related to 3-(4-Aminomethyl-cyclohexyl)-benzo[b]thiophene-2-carboxylic acid can offer valuable insights. Shankerrao et al. (2013) synthesized phenolic esters and amides of a related compound and evaluated their in vitro antioxidant and antibacterial activities, highlighting potential applications in medical and pharmaceutical research (Shankerrao, Bodke, & Mety, 2013).
Hsp90 Inhibitor Synthesis
The synthesis of inhibitors targeting specific proteins is another area of research relevant to compounds like 3-(4-Aminomethyl-cyclohexyl)-benzo[b]thiophene-2-carboxylic acid. For example, Xiao-long (2011) synthesized a novel Hsp90 inhibitor and investigated its inhibitory effects, contributing to the field of cancer research and therapy (Wang Xiao-long, 2011).
properties
IUPAC Name |
3-[4-(aminomethyl)cyclohexyl]-N-[2-(dimethylamino)ethyl]-1-benzothiophene-2-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3OS.ClH/c1-23(2)12-11-22-20(24)19-18(15-9-7-14(13-21)8-10-15)16-5-3-4-6-17(16)25-19;/h3-6,14-15H,7-13,21H2,1-2H3,(H,22,24);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKUDFTYJRVJQFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=C(C2=CC=CC=C2S1)C3CCC(CC3)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30ClN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Aminomethyl-cyclohexyl)-benzo[b]thiophene-2-carboxylic acid (2-dimethylamino-ethyl)-amide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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